N'-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide
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Overview
Description
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is a complex organic compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are known for their diverse pharmacological properties and are often found in natural products with significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the intermediate phenolic compounds. Subsequent reduction and deprotection steps are carried out to achieve the desired tetrahydroquinoline moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield fully saturated tetrahydroquinoline derivatives.
Scientific Research Applications
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diaryl-1,2-dihydroquinolines
- 1,2,3,4-Tetrahydroquinolines
Uniqueness
N’-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[3-(dimethylamino)propyl]ethanediamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a tetrahydroquinoline core with an acetyl and dimethylamino propyl group makes it a versatile compound for various applications .
Properties
IUPAC Name |
N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[3-(dimethylamino)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(23)22-11-4-6-14-7-8-15(12-16(14)22)20-18(25)17(24)19-9-5-10-21(2)3/h7-8,12H,4-6,9-11H2,1-3H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGWSWADYUDRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCCCN(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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